

Optimizing annealing temperature for formamidinium iodide perovskite films

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Compound of Interest

Compound Name: *Formoiodine*

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Technical Support Center: Formamidinium Iodide Perovskite Films

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of annealing temperature for formamidinium iodide (FAI) perovskite films.

Troubleshooting Guide

This guide addresses common issues encountered during the annealing process of FAI perovskite films and offers potential solutions.

Question: My FAI perovskite film has poor morphology with many pinholes and a rough surface. How can I improve it?

Answer:

Poor film morphology is a common issue that can be addressed by optimizing the annealing process and precursor solution.

- **Annealing Temperature:** Lower annealing temperatures can sometimes result in rough films with defects.^[1] Conversely, excessively high temperatures can cause the grains to merge and increase carrier scattering.^[1] It is crucial to find the optimal temperature for your specific precursor composition and substrate.

- **Solvent and Antisolvent:** The choice of solvent for formamidinium iodide (FAI) and the antisolvent used during spin coating significantly impacts film morphology.[2][3] For instance, using tert-butanol as a solvent for FAI has been shown to produce films with large grain sizes up to several micrometers.[3][4] Chlorobenzene is another antisolvent that can lead to smooth, homogenous, and pinhole-free perovskite films.[2]
- **Additives:** The incorporation of additives, such as 5-ammonium valeric acid iodide (5-AVAI) and 5-ammonium valeric acid chloride (5-AVACl), can help stabilize the desired α -phase, increase grain size, and reduce non-radiative recombination.[5]
- **Atmosphere Control:** The presence of water vapor during annealing can lead to a porous and metastable film.[6] Conducting the annealing process in a controlled inert atmosphere, such as a nitrogen-filled glovebox, is recommended.

Question: My XRD analysis shows the presence of the undesired yellow δ -phase of FAPbI_3 instead of the photoactive black α -phase. What should I do?

Answer:

The formation of the non-perovskite δ -phase is a thermodynamic challenge with FAPbI_3 . The following steps can promote the formation of the desired α -phase:

- **Thermal Annealing:** Thermal annealing is essential to induce the phase transition from the δ -phase to the α -phase.[7] The intensity of the α - FAPbI_3 phase peak in XRD generally increases with annealing temperature.[1] For pure FAPbI_3 , temperatures around 170°C are often used to facilitate this transition.[4][7][8]
- **Annealing Time:** The duration of annealing also plays a critical role. The δ -to- α phase transition is a function of both temperature and time.[7]
- **Rapid Annealing:** A rapid modulation of the annealing temperature, for example, cycling between 150°C and 200°C, can promote crystallization and improve film morphology.[6]
- **Additives:** Certain additives can stabilize the α -phase even before annealing.[5]

Question: I am observing a significant amount of residual PbI_2 in my perovskite film after annealing. How can I minimize this?

Answer:

Residual PbI_2 can be detrimental to device performance. Its presence often indicates an incomplete reaction between the precursors.

- **Annealing Parameters:** In some cases, increasing the annealing temperature can drive the reaction to completion. However, at very high temperatures (above 135°C for some mixed perovskites), thermal decomposition can lead to the formation of more PbI_2 .^[1]
- **Solvent Choice:** The solvent used for the FAI solution in a two-step deposition can influence the conversion process. For example, films prepared with n-butanol have been observed to have an excessive amount of PbI_2 , indicating incomplete conversion.^{[3][4]}
- **Precursor Stoichiometry:** Ensure the correct molar ratio of FAI to PbI_2 in your precursor solutions. An excess of PbI_2 in the initial step will likely result in residual PbI_2 in the final film.

Frequently Asked Questions (FAQs)

What is the typical annealing temperature range for FAI-based perovskite films?

The optimal annealing temperature is dependent on the specific composition of the perovskite. For pure FAPbI_3 , a common annealing temperature is around $170\text{--}175^\circ\text{C}$.^{[4][6]} For mixed-cation perovskites, such as $(\text{FAPbI}_3)_{1-x}(\text{MAPbBr}_3)_x$, the optimal temperature may be lower, for instance, around 135°C .^[1]

How does the annealing temperature affect the grain size of the perovskite film?

Generally, increasing the annealing temperature leads to an increase in grain size.^[9] However, there is an upper limit beyond which the film quality may degrade.

What is the effect of annealing on the optical properties of the film?

Annealing influences the band gap of the perovskite film. As the annealing temperature increases, a shift in the photoluminescence (PL) peak and absorption edge is often observed, indicating changes in the band gap.^[1]

Can I anneal my FAI perovskite films in air?

While some protocols involve annealing in ambient air[8], it is generally recommended to perform the annealing in a controlled, inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.[6]

Data Presentation

Table 1: Effect of Annealing Temperature on (FAPbI₃)_{0.8}(MAPbBr₃)_{0.2} Perovskite Film Properties and Solar Cell Performance[1]

Annealing Temperature (°C)	PL Peak Position (nm)	Jsc (mA/cm ²)	Voc (V)	Fill Factor (%)	Power Conversion Efficiency (%)
75	762.1	-	-	-	-
135	-	20.6	0.88	65.9	12.0
175	782.5	-	-	-	-

Table 2: Influence of FAI Solvent on FAPbI₃ Perovskite Grain Size (Annealed at 170°C)[4]

FAI Solvent	Grain Size (μm)
Isopropanol	0.2 - 0.5
n-Butanol	0.2 - 1
tert-Butanol	2 - 5

Experimental Protocols

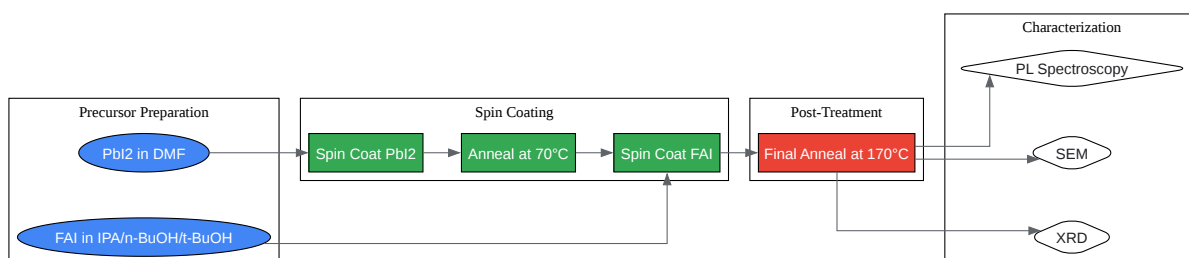
Two-Step Sequential Deposition of FAPbI₃ Thin Films

This protocol is a common method for fabricating FAPbI₃ films.[3][4]

- **Substrate Preparation:** Clean fused silica substrates by sonicating in a series of solvents (e.g., acetone, isopropanol) and then treat with UV-ozone for 15 minutes before spin coating.

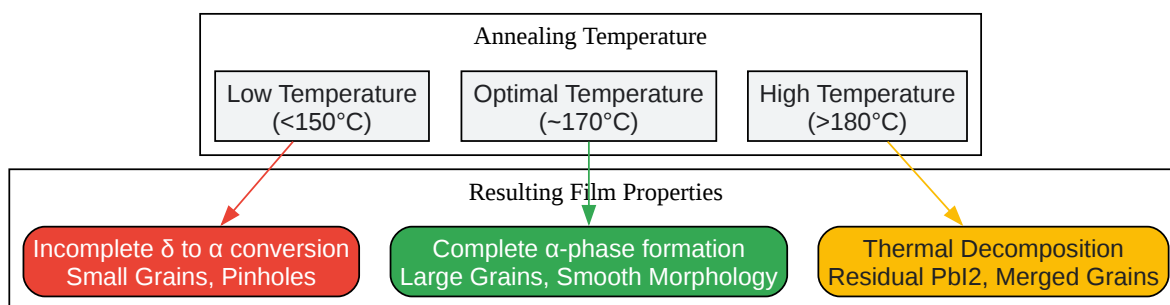
- **PbI₂ Layer Deposition:**
 - Prepare a 0.46 g/mL solution of PbI₂ in N,N-dimethylformamide (DMF) by stirring at 70°C overnight.
 - Spin-coat the PbI₂ solution onto the prepared substrate at 3000 rpm for 30 seconds.
 - Anneal the PbI₂-coated substrate at 70°C for 10 minutes.
- **FAI Layer Deposition and Conversion:**
 - Prepare a 50 mg/mL solution of FAI in a chosen solvent (e.g., isopropanol, n-butanol, or tert-butanol).
 - Spin-coat the FAI solution on top of the PbI₂ layer at a speed between 1500-2500 rpm for 15 seconds.
- **Final Annealing:**
 - Subsequently, anneal the complete film at 170°C for 10 minutes to promote the conversion to the α-FAPbI₃ phase.

Visualizations



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Caption: Experimental workflow for the two-step sequential deposition of FAPbI₃ perovskite films.



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Caption: Relationship between annealing temperature and FAI perovskite film characteristics.

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